molecular formula C13H16O4 B13566620 4-(Tert-butoxycarbonylmethyl)benzoic acid

4-(Tert-butoxycarbonylmethyl)benzoic acid

Cat. No.: B13566620
M. Wt: 236.26 g/mol
InChI Key: BSGZHYIRZWPADY-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonylmethyl)benzoic acid is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butoxycarbonylmethyl group. This compound is often used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butoxycarbonylmethyl)benzoic acid typically involves the reaction of 4-aminomethyl benzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydrogen carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonylmethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the tert-butoxycarbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxyl-substituted benzoic acids.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(Tert-butoxycarbonylmethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-(tert-butoxycarbonylmethyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the tert-butoxycarbonyl group. This group can be easily removed under acidic conditions, revealing a reactive carboxyl group that can interact with other molecules. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxycarbonylmethyl)benzoic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides stability and protection during chemical reactions. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the preparation of complex molecules.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-11(14)8-9-4-6-10(7-5-9)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)

InChI Key

BSGZHYIRZWPADY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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